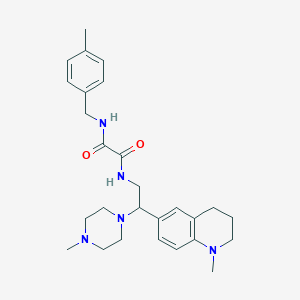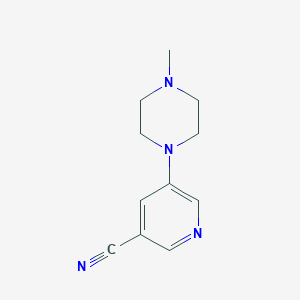
5-(4-Methylpiperazin-1-yl)pyridine-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“5-(4-Methylpiperazin-1-yl)pyridine-3-carbonitrile” is a novel organic compound with a parent nucleus of pyridine . It belongs to the class of organic compounds known as phenylpiperazines, which are compounds containing a phenylpiperazine skeleton, consisting of a piperazine bound to a phenyl group .
Molecular Structure Analysis
The molecular structure of this compound was characterized by FT-IR, 1H NMR, 13C NMR spectroscopy, MS and X-ray diffraction . The conformational analysis results showed that the optimized DFT molecular structure was in good agreement with the X-ray diffraction value .
Physical And Chemical Properties Analysis
The IR spectrum of a similar compound exhibits a strong nitrile stretching vibration band at ν = 2203 cm −1. The 1H-NMR spectrum reveals the methyl group of the piperazinyl moiety as a singlet at δ = 2.41 ppm, while, the piperazinyl methylene protons appear as triplets at δ = 2.63 and 3.83 ppm .
Scientific Research Applications
Antiproliferative Activity in Leukemia Treatment
- Application Summary : This compound has been synthesized and evaluated for its in vitro antiproliferative activities against the human leukemia cell line HL-60 .
- Methods of Application : The compound was synthesized and then tested on the human leukemia cell line HL-60 .
- Results : Compounds exhibited potent antiproliferative activities against this cell line. The quantitative analysis of apoptosis by flow cytometry demonstrated that the percentages of apoptotic HL-60 cells treated with the compounds were significantly higher than in the control .
Anti-inflammatory Effects
- Application Summary : A new piperazine compound, which includes “5-(4-Methylpiperazin-1-yl)pyridine-3-carbonitrile”, has been studied for its anti-nociceptive and anti-inflammatory effects .
- Methods of Application : The compound was tested in various models of inflammation, including paw oedema and pleurisy induced by carrageenan .
- Results : The compound reduced oedema formation at all hours of the paw oedema test and reduced cell migration, myeloperoxidase enzyme activity, and the levels of pro-inflammatory cytokines IL-1β and TNF-α in the pleurisy test .
Preparation of Active Pharmaceutical Ingredients
- Application Summary : “5-(4-Methylpiperazin-1-yl)pyridine-3-carbonitrile” is used as an intermediate in the synthesis of active pharmaceutical ingredients such as ofloxacin, rifampicin, clozapine, sildenafil, trifluoperazine, and zopiclone .
- Methods of Application : The compound is used in chemical reactions to produce various pharmaceutical ingredients .
- Results : The compound successfully aids in the synthesis of various pharmaceutical ingredients .
Antibacterial Activity
- Application Summary : Some piperazine derivatives, which may include “5-(4-Methylpiperazin-1-yl)pyridine-3-carbonitrile”, have been studied for their antibacterial activity .
- Methods of Application : The compounds were synthesized and then tested for their ability to inhibit bacterial growth .
- Results : The docking simulation of the most active eight piperazine chrome-2-one derivatives towards oxidoreductase enzyme showed that the most enzyme–inhibitor complex was stabilized by hydrophobic interactions .
Anti-tubercular Agents
- Application Summary : This compound has been used in the design and synthesis of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .
- Methods of Application : A series of novel derivatives were designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .
- Results : Among the tested compounds, five compounds from Series-I and one compound from Series-II exhibited significant activity against Mycobacterium tuberculosis H37Ra with 50% inhibitory concentrations (IC 50) ranging from 1.35 to 2.18 μM .
Synthesis of Imatinib
- Application Summary : Imatinib, a therapeutic agent used to treat leukemia, has been structurally characterized in the form of its piperazin-1-ium salt, which includes "5-(4-Methylpiperazin-1-yl)pyridine-3-carbonitrile" .
- Methods of Application : The compound is used in the synthesis of Imatinib .
- Results : The compound successfully aids in the synthesis of Imatinib .
SIRT6 Inhibitors
- Application Summary : This compound has been used in the discovery of a series of new SIRT6 inhibitors. SIRT6 is a deacetylase of histone H3 and inhibitors of SIRT6 have been thought as potential agents for treatment of diabetes .
- Methods of Application : The compound was tested for its inhibitory activity against SIRT6 in the Fluor de Lys (FDL) assay .
- Results : The compound showed an IC 50 value of 4.93 μM against SIRT6 . In a mouse model of type 2 diabetes, it could significantly increase the level of glucose transporter GLUT-1, thereby reducing blood glucose .
Antibacterial Activity
- Application Summary : Some piperazine chrome-2-one compounds, which may include “5-(4-Methylpiperazin-1-yl)pyridine-3-carbonitrile”, have been studied for their antibacterial activity .
- Methods of Application : The compounds were synthesized and then tested for their ability to inhibit bacterial growth .
- Results : The compound exhibited good antibacterial activity among piperazine chrome-2-one compounds with the protein (PDB ID 1XDQ) .
properties
IUPAC Name |
5-(4-methylpiperazin-1-yl)pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4/c1-14-2-4-15(5-3-14)11-6-10(7-12)8-13-9-11/h6,8-9H,2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXWRDZXAJZGJNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CN=CC(=C2)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Methylpiperazin-1-yl)pyridine-3-carbonitrile | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

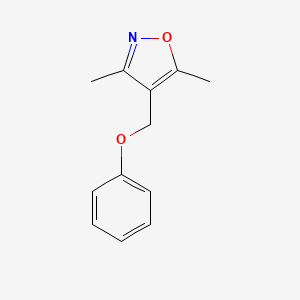
![4-[(4-{[2-(Prop-2-enamido)ethyl]carbamoyl}piperidin-1-yl)sulfonyl]benzoic acid](/img/structure/B2815040.png)
![N-(4-chlorobenzo[d]thiazol-2-yl)isoxazole-5-carboxamide](/img/structure/B2815041.png)
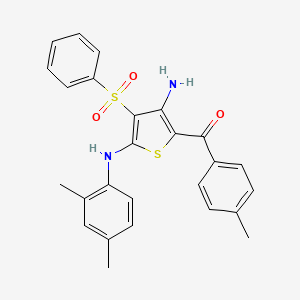
![(4Z)-4-[[3-(1-benzofuran-2-yl)-1-phenylpyrazol-4-yl]methylidene]-5-methyl-2-phenylpyrazol-3-one](/img/structure/B2815045.png)
![2-(benzo[d][1,3]dioxol-5-yl)-N-(3-(isoxazol-4-yl)propyl)acetamide](/img/structure/B2815049.png)
![N-(4-ethoxyphenyl)-2-[(6-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide](/img/structure/B2815050.png)
![2-chloro-N-{4-[(4-methoxyphenyl)amino]phenyl}pyridine-4-carboxamide](/img/structure/B2815053.png)
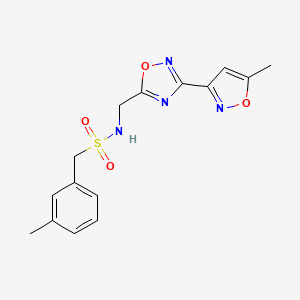
![1-Pyrrolidin-1-yl-2-(5-p-tolyl-[1,3,4]oxadiazol-2-ylsulfanyl)-ethanone](/img/structure/B2815055.png)
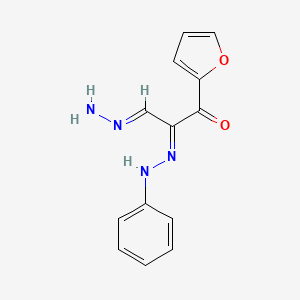
![4-chloro-N-{2,2-dimethyl-1-[(methylamino)carbonyl]propyl}benzenecarboxamide](/img/structure/B2815060.png)
![2-(7-(furan-2-yl)-2-morpholino-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-mesitylacetamide](/img/structure/B2815061.png)
